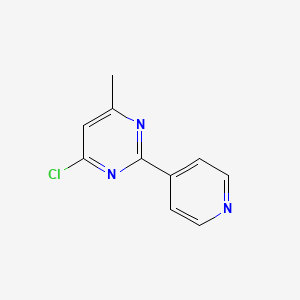

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-2-4-12-5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRSIZQAKUIMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509300 | |

| Record name | 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61310-33-6 | |

| Record name | 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine chemical structure and properties

A Versatile Scaffold for Kinase Inhibitor Discovery and Heterocyclic Chemistry

Executive Summary

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (CAS: 61310-33-6) represents a "privileged structure" in medicinal chemistry. Its significance stems from the unique electronic distribution of the pyrimidine core flanked by an electron-withdrawing pyridine ring. This specific architecture renders the C4-chlorine atom highly labile to nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, validated synthetic routes, reactivity profiles, and application in drug discovery.

Structural Identity & Physicochemical Properties[1][2][3][4]

The molecule consists of a central pyrimidine ring substituted at the 2-position with a 4-pyridyl group, at the 4-position with a chlorine atom, and at the 6-position with a methyl group.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 61310-33-6 |

| Molecular Formula | |

| Molecular Weight | 205.64 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water |

| pKa (Calculated) | Pyridine N: ~5.2; Pyrimidine N: < 1.0 (suppressed by Cl) |

| LogP | ~2.1 (Moderate lipophilicity) |

Structural Insight: The presence of the pyridine ring at C2 exerts a strong electron-withdrawing effect, significantly activating the C4-position for nucleophilic attack. The C6-methyl group provides steric bulk and mild electron donation, often aiding in hydrophobic packing within enzyme active sites.

Synthetic Pathways (Upstream)

The synthesis of this scaffold is a classic example of heterocyclic ring construction followed by functional group interconversion. The most robust route involves the condensation of isonicotinamidine with a

3.1 Retrosynthetic Analysis (Graphviz)

Figure 1: Step-wise construction of the pyrimidine core from acyclic precursors.

3.2 Detailed Synthetic Protocol

Step 1: Cyclocondensation

-

Reagents: Isonicotinamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium ethoxide (2.5 eq).

-

Solvent: Absolute Ethanol.

-

Procedure:

-

Dissolve sodium ethoxide in ethanol. Add isonicotinamidine HCl and stir for 15 minutes to liberate the free base.

-

Add ethyl acetoacetate dropwise at room temperature.

-

Reflux the mixture for 6–12 hours. Monitor by LC-MS for the formation of the pyrimidinone mass (

). -

Workup: Concentrate the solvent. Dissolve residue in minimal water and neutralize with acetic acid to precipitate the 4-hydroxypyrimidine tautomer. Filter and dry.

-

Step 2: Deoxychlorination (Critical Step)

This step converts the hydroxyl group (tautomeric oxo- group) to the chloride using phosphoryl chloride (

-

Safety Warning:

is corrosive and reacts violently with water. Perform in a fume hood. -

Procedure:

-

Suspend the intermediate pyrimidinone (10 g) in

(30 mL). -

Optional: Add catalytic N,N-dimethylaniline (0.5 mL) to accelerate the reaction.

-

Heat to reflux (

) for 2–4 hours until the solution becomes clear. -

Quenching (Exothermic): Cool the reaction mixture to RT. Slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature <

to prevent hydrolysis of the product. -

Neutralization: Carefully adjust pH to ~8 using saturated

or -

Extraction: Extract with Dichloromethane (DCM) (3x). Dry over

and concentrate.

-

Reactivity Profile & Downstream Applications

The 4-chloro substituent is the primary handle for diversification. The reactivity is governed by the electron-deficient nature of the pyrimidine ring, further enhanced by the protonation or complexation of the pyridine nitrogen.

4.1 Functionalization Workflows

Figure 2: Divergent synthesis pathways utilizing the reactive C4-chloride.

4.2 Nucleophilic Aromatic Substitution (

)

This is the most common reaction for this scaffold.

-

Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the ring nitrogens, followed by chloride expulsion.

-

Protocol (General):

-

Mix scaffold (1.0 eq) and amine (1.2 eq) in isopropanol (IPA) or dioxane.

-

Add DIPEA (2.0 eq) as a base.

-

Heat to

(IPA) or -

Note: Microwave irradiation at

for 20 mins often drives this reaction to completion quantitatively.

-

4.3 Palladium-Catalyzed Couplings

When

-

Catalyst System:

/ Xantphos or BrettPhos is highly effective for coupling this chloride with hindered anilines.

Medicinal Chemistry Applications

This scaffold is extensively used in the design of ATP-competitive kinase inhibitors .

-

Binding Mode:

-

The pyridine nitrogen (at C2) often acts as a solvent-exposed solubilizing group or interacts with specific residues (e.g., Arg/Lys) at the rim of the pocket.

-

The pyrimidine nitrogens serve as the hinge-binding motif (acceptor).

-

The amino group introduced at C4 (donor) completes the hinge-binding pharmacophore.

-

-

Target Classes:

-

JNK (c-Jun N-terminal kinases): 2-(Pyridin-4-yl)pyrimidines have been explored as JNK3 inhibitors for neurodegenerative diseases [1].

-

VEGFR/EGFR: The scaffold mimics the adenine core of ATP, making it applicable to tyrosine kinase inhibition [2].

-

Aurora Kinases: Used to disrupt the DFG-motif in kinase activation loops [3].[1]

-

Handling and Stability

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). The C4-chloride can hydrolyze slowly if exposed to atmospheric moisture over months. -

Safety: The compound is an irritant. Avoid inhalation of dust.

-

Purification: The compound is amenable to normal phase chromatography (Hexane/Ethyl Acetate). It generally elutes with 20–50% EtOAc due to the polarity of the pyridine ring.

References

-

National Institutes of Health (NIH). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gangjee, A. et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.[2] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Pyrimidines: Recent Literature and Methodologies. Available at: [Link]

Sources

Technical Monograph: 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine

The following technical guide provides an in-depth analysis of 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.

Scaffold Architecture, Synthesis, and Applications in Kinase Inhibitor Discovery

Executive Summary

This compound is a highly functionalized heteroaromatic intermediate used primarily in the development of small-molecule kinase inhibitors. Its structure combines a pyrimidine core—essential for ATP-mimetic binding—with a 4-pyridyl moiety that often engages specific residues (e.g., the "gatekeeper" or solvent-exposed regions) within the kinase binding pocket.

While the chloro-derivative is the reactive electrophile used in synthesis, it is frequently prepared in situ or on-demand from its stable hydroxy precursor due to hydrolytic sensitivity. This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Target Compound[4][5]

-

CAS Number: Not widely indexed in public commercial catalogs.

-

Note: Researchers typically procure the stable precursor (CAS 59341-68-3 ) and chlorinate it prior to use.

-

-

Molecular Formula:

[3][4][5][6] -

Molecular Weight: 205.64 g/mol [5]

-

SMILES: Cc1cc(Cl)nc(n1)c2ccncc2

Primary Commercial Precursor

-

Chemical Name: 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-ol (or -4(3H)-one)

-

CAS Number: 59341-68-3

-

Appearance: White to off-white powder

-

Stability: Stable under ambient conditions; non-hygroscopic relative to the chloro-derivative.

| Property | Value (Chloro-Derivative) | Value (Hydroxy Precursor) |

| Physical State | Solid (Low melting) | Solid (High melting) |

| Solubility | DCM, EtOAc, DMSO | DMSO, DMF, Dilute Acid |

| Reactivity | High (Electrophilic at C4) | Low (Nucleophilic O/N) |

| Storage | < -20°C, Desiccated, Inert Gas | Ambient, Dry |

Synthetic Pathways & Production Logic

The synthesis of this compound follows a convergent route, assembling the pyrimidine ring from acyclic precursors before functionalizing the C4 position.

Validated Synthesis Protocol

Step 1: Cyclocondensation (Ring Formation)

-

Reagents: Isonicotinamidine hydrochloride (CAS 15266-51-0) + Ethyl acetoacetate.

-

Conditions: Basic conditions (e.g., NaOEt/EtOH or NaOH/H2O) at reflux.

-

Mechanism: The amidine nitrogen attacks the keto-carbonyl of the beta-keto ester, followed by cyclization and dehydration.

-

Product: 6-Methyl-2-(pyridin-4-yl)pyrimidin-4-ol (CAS 59341-68-3 ).

Step 2: Deoxychlorination (Activation)

-

Reagents: Phosphorus oxychloride (

). -

Additives: Catalytic DMF (Vilsmeier-Haack type activation) is often required to facilitate the reaction.

-

Conditions: Reflux (80–100°C) for 2–4 hours.

-

Workup (Critical):

-

Remove excess

under reduced pressure (rotary evaporator). -

Quench residue slowly onto ice/water (exothermic!).

-

Neutralize with saturated

or -

Extract immediately with DCM or EtOAc.

-

-

Rationale: The hydroxy group is a poor leaving group. Conversion to the chloride creates a highly reactive electrophile suitable for

or metal-catalyzed coupling.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis of the target scaffold from acyclic precursors.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following analytical signals should be verified.

Proton NMR ( -NMR, 400 MHz, )

-

Methyl Group: Singlet at

ppm (3H). -

Pyrimidine Ring Proton (H5): Singlet at

ppm (1H). -

Pyridine Ring Protons:

-

Doublet at

ppm (2H, H3'/H5', adjacent to pyrimidine). -

Doublet at

ppm (2H, H2'/H6', adjacent to nitrogen).

-

-

Note: The absence of a broad exchangeable singlet (OH/NH) confirms the conversion of the precursor to the chloro-derivative.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion:

(approx). -

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (characteristic of mono-chlorine substitution).

Applications in Drug Discovery

This scaffold is a privileged structure in medicinal chemistry, particularly for designing Type I and Type II kinase inhibitors .

Reactivity Profile

The C4-chlorine atom is highly activated due to the electron-withdrawing nature of both the pyrimidine ring and the para-pyridyl substituent.

-

Nucleophilic Aromatic Substitution (

):-

Reacts readily with primary and secondary amines, alcohols, and thiols.

-

Application: Introduction of solubilizing groups (e.g., piperazines, morpholines) or hinge-binding motifs.

-

-

Palladium-Catalyzed Cross-Coupling:

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Coupling with aromatic amines.

-

Application: Extension of the scaffold to reach hydrophobic pockets within the target protein.

-

Strategic Utility Diagram

Figure 2: Divergent reactivity of the chloro-pyrimidine scaffold in medicinal chemistry.

Safety & Handling Protocols

Stability Warning

The C4-chloro substituent is susceptible to hydrolysis . Exposure to atmospheric moisture can slowly revert the compound to the hydroxy precursor (CAS 59341-68-3), producing HCl gas as a byproduct.

-

Storage: Store under argon or nitrogen at -20°C.

-

Solvents: Use anhydrous solvents (DCM, THF, DMF) for all subsequent reactions.

Hazard Identification

-

Skin/Eye Irritant: The compound is a potent electrophile and can cause sensitization.

-

Corrosive Byproducts: Hydrolysis yields HCl; open containers in a fume hood.

References

-

PubChem. this compound (Compound).[1][2][3][4] National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

-

Uni.lu (PubChemLite). InChIKey ZSRSIZQAKUIMTE-UHFFFAOYSA-N Entry.[1] University of Luxembourg.[4] Available at: [Link] (Accessed Feb 2026).

Sources

- 1. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C10H8ClN3 - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - ZSRSIZQAKUIMTE-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. 2-(chloroMethyl)-4-(pyridin-4-yl)pyriMidine | 944906-18-7 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to Determining the Solubility of 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine in DMSO and Methanol

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability. This in-depth technical guide provides a comprehensive framework for determining the solubility of the novel heterocyclic compound, 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine, in two pivotal laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental design and solvent selection. By integrating established principles with actionable protocols, this guide serves as a self-validating system for generating robust and reproducible solubility data.

Introduction: The Imperative of Solubility in Drug Discovery

Low aqueous solubility is a major hurdle in the progression of promising drug candidates.[1][2] It can lead to misleading results in biological assays, challenging formulation development, and poor oral bioavailability.[1][3] Therefore, the early and accurate characterization of a compound's solubility profile is a cornerstone of preclinical research. The choice of solvent for initial compound solubilization and for subsequent experimental work is a critical decision that can significantly impact the interpretation of biological data.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[4][5] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions of test compounds for high-throughput screening (HTS) and other in vitro assays.[4][6]

Methanol , the simplest alcohol, is a polar protic solvent extensively used in pharmaceutical manufacturing and laboratory settings.[7][8][9] Its utility spans from extraction of natural products to serving as a solvent in various analytical techniques like High-Performance Liquid Chromatography (HPLC).[7][9][10] Understanding a compound's solubility in methanol is crucial for downstream processes such as purification, formulation, and quality control.[8][9]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a compound of interest in medicinal chemistry due to its pyrimidine core, a scaffold present in numerous biologically active molecules.[11]

Physicochemical Properties: A Foundation for Solubility

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |

| 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | 205.65 | 75 - 76 | Not available |

| 4-Chloro-6-methylpyrimidine | 128.56 | Not available | 1.5 |

| 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine | 205.04 | Not available | 2.2 |

Note: The data for related compounds is provided for illustrative purposes to highlight the range of properties within this chemical class. LogP values are predicted and can vary based on the algorithm used.

Experimental Determination of Solubility: Methodologies and Protocols

The solubility of a compound can be determined through two primary approaches: kinetic and thermodynamic solubility.[2][3][12]

-

Kinetic Solubility: This method measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[2][12] It is a high-throughput method often used in the early stages of drug discovery for ranking compounds.[3][13] The resulting value is often an overestimate of the true solubility as it can reflect a supersaturated state.

-

Thermodynamic Solubility: This is the "gold standard" for solubility measurement, representing the true equilibrium concentration of a compound in a saturated solution.[12][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[14] This method is more time-consuming but provides a more accurate and relevant value for formulation and biopharmaceutical assessment.[15]

Protocol for Determining Maximum Solubility in DMSO

This protocol aims to establish the maximum achievable concentration of this compound in anhydrous DMSO at room temperature.[16]

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[16]

-

Add a small, precise volume of DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes.[16]

-

Visually inspect for complete dissolution. If the compound dissolves entirely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed.[16]

-

-

Equilibration:

-

Incubate the supersaturated solution at room temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[16] Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[16]

-

-

Quantification of Solubilized Compound:

-

Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in a suitable solvent for the chosen analytical method (e.g., HPLC-UV, LC-MS).

-

Quantify the concentration of the compound in the supernatant against a standard curve of known concentrations.

-

Caption: Workflow for Thermodynamic Solubility in DMSO.

Protocol for Determining Thermodynamic Solubility in Methanol

This protocol follows the well-established shake-flask method to determine the equilibrium solubility of the compound in methanol.

Materials:

-

This compound (solid)

-

Methanol (HPLC grade or higher)

-

Shaking incubator or orbital shaker

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a glass vial containing a known volume of methanol. The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours.[3] The extended incubation with agitation ensures that equilibrium is reached.

-

-

Sample Clarification:

-

Allow the vials to stand undisturbed at the incubation temperature for a short period to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. Immediate filtration is key to prevent precipitation due to temperature changes.

-

-

Quantification:

-

Accurately dilute the filtered solution with methanol to a concentration within the linear range of the analytical method (e.g., HPLC-UV, LC-MS).

-

Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve.

-

Caption: Shake-Flask Method for Methanol Solubility.

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units such as milligrams per milliliter (mg/mL) or micromoles per liter (µM). It is crucial to specify the solvent, the temperature at which the measurement was conducted, and the method used (e.g., thermodynamic shake-flask).

Table 2: Example Data Reporting Template

| Compound | Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) |

| This compound | DMSO | 25 | Thermodynamic | Experimental Value | Calculated Value |

| This compound | Methanol | 25 | Thermodynamic (Shake-Flask) | Experimental Value | Calculated Value |

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and methodologies for determining the solubility of this compound in DMSO and methanol. By adhering to the detailed protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug discovery pipeline. The solubility data obtained will be instrumental in designing subsequent in vitro and in vivo studies, developing appropriate formulations, and ultimately, advancing promising compounds towards clinical development. Further studies could explore the solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids) to better predict its behavior in the gastrointestinal tract.[12]

References

- Purosolv. (2025, April 21). The Role of Methanol in Pharma-Grade Compound Extraction.

- Purosolv. (2024, January 18). Methanol in Pharmaceutical Manufacturing: A Comprehensive Exploration.

- Lab Pro. (2026, February 1). Top 10 Uses For Methanol.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Methanol as solvent: Significance and symbolism. (2025, July 31).

- Slideshare. (n.d.). Methanol's Role in Extracting Natural Pharma Compounds.

- Sigma-Aldrich. (n.d.). 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine.

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- BioDuro. (n.d.). ADME Solubility Assay.

- Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.

- PubChem. (n.d.). 4-Chloro-6-methylpyrimidine.

- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- PubChemLite. (n.d.). 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine.

- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 8. Unveiling the Role of Methanol in Pharma Processes [purosolv.com]

- 9. labproinc.com [labproinc.com]

- 10. Methanol’s Role in Extracting Natural Pharma Compounds | PPTX [slideshare.net]

- 11. medcraveonline.com [medcraveonline.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. inventivapharma.com [inventivapharma.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. asianpubs.org [asianpubs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Strategic Synthesis of 2-(Pyridin-4-yl)pyrimidine Scaffolds

From De Novo Assembly to Cross-Coupling: A Technical Guide

Executive Summary & Structural Analysis

The 2-(pyridin-4-yl)pyrimidine moiety is a privileged biaryl scaffold found in numerous kinase inhibitors (e.g., Imatinib analogs, CDK inhibitors). Its structural significance lies in the specific nitrogen placement: the pyrimidine C2-position linked to the pyridine C4-position creates a distinct vector for hydrogen bonding and pi-stacking within ATP-binding pockets.

Synthesizing this scaffold presents two primary challenges:

-

Electronic Deficiency: Both rings are electron-poor, making standard electrophilic substitutions difficult.

-

Boronate Instability: The 4-pyridyl and 2-pyrimidinyl positions are notorious for rapid protodeboronation during cross-coupling.

This guide details two high-fidelity routes: De Novo Cyclocondensation (for scale-up and core scaffold construction) and Suzuki-Miyaura Cross-Coupling (for late-stage diversification).

Route A: De Novo Synthesis (The Pinner-Cyclization Strategy)

This route is preferred for multi-gram to kilogram scale-up. It avoids expensive palladium catalysts and unstable boronic acids by building the pyrimidine ring onto the pyridine via an amidine intermediate.

Phase 1: Synthesis of Isonicotinamidine Hydrochloride

The transformation of 4-cyanopyridine to the amidine is the critical setup. Direct addition of ammonia is slow; the Pinner reaction (via imidate) is the industry standard for high conversion.

Protocol:

-

Imidate Formation: Suspend 4-cyanopyridine (1.0 eq) in anhydrous methanol (5-10 volumes). Cool to 0°C.

-

Acidification: Bubble anhydrous HCl gas or add acetyl chloride (1.1 eq) dropwise (generating HCl in situ) to form the imidate ester. Stir at 0–5°C for 4–6 hours.

-

Mechanistic Note: Moisture must be excluded to prevent hydrolysis to isonicotinamide (a dead-end byproduct).

-

-

Amidation: Once the nitrile is consumed (monitor by TLC/HPLC), add a solution of ammonia in methanol (7N, 3.0 eq) or solid ammonium chloride (1.2 eq).

-

Workup: Stir at room temperature overnight. Concentrate to dryness. Recrystallize the resulting solid from ethanol/ether to obtain isonicotinamidine hydrochloride .

Phase 2: Pyrimidine Ring Closure

The amidine reacts with a 1,3-electrophile. For the unsubstituted pyrimidine ring, a vinamidinium salt or equivalent is required.

Protocol:

-

Reagents: Combine isonicotinamidine HCl (1.0 eq) and 3-(dimethylamino)acrolein (or its dimethyl acetal/vinamidinium salt) (1.1 eq) in Ethanol or DMF.

-

Base: Add NaOEt (2.5 eq) or K2CO3 (3.0 eq). The base is essential to liberate the free amidine and neutralize the acid generated during condensation.

-

Cyclization: Heat to reflux (80–100°C) for 4–12 hours.

-

Mechanism: The amidine nitrogen attacks the

-carbon of the acrolein derivative (Michael-type addition), followed by elimination of dimethylamine and ring closure.

Visualization of Route A:

Figure 1: The Pinner-Cyclization pathway avoids transition metals, utilizing a 3+3 atom assembly.

Route B: Suzuki-Miyaura Cross-Coupling

This route is modular, allowing researchers to couple complex substituted pyrimidines with the pyridine core. However, it requires strict control over conditions to prevent protodeboronation of the 4-pyridyl species.

The Instability Challenge

2-Pyridine and 4-pyridine boronic acids are unstable because the pyridinic nitrogen facilitates hydrolytic C-B bond cleavage.

-

Recommendation: Use 4-pyridylboronic acid MIDA ester or pinacol ester rather than the free acid. If using the free acid, use it in excess (1.5–2.0 eq).

Optimized Protocol

Reagents:

-

Halide: 2-Chloropyrimidine (1.0 eq).

-

Boronate: 4-Pyridylboronic acid pinacol ester (1.2 eq).

-

Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (5 mol%) or Pd2(dba)3 + SPhos.

-

Why SPhos? Bulky, electron-rich phosphines facilitate oxidative addition into the electron-poor C-Cl bond and stabilize the Pd(0) species.

-

-

Base: K3PO4 (2.0 M aq) or Cs2CO3 (solid).

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

-

Degassing: Charge the reaction vessel with halide, boronate, and base. Degas solvents thoroughly with Argon (sparging for 15 mins) before adding. Oxygen is the enemy of this catalytic cycle.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

-

Reaction: Seal and heat to 90–100°C for 2–16 hours.

-

Workup: Cool, filter through Celite. The product is likely to be in the organic phase, but check the aqueous phase as pyridines can be water-soluble at low pH.

Synthetic Decision Matrix:

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and structural complexity.

Comparison of Methodologies

| Feature | Route A: De Novo Condensation | Route B: Suzuki Coupling |

| Primary Utility | Bulk synthesis of the core scaffold. | Library generation, SAR exploration. |

| Key Reagents | 4-Cyanopyridine, Vinamidinium salts. | 2-Chloropyrimidine, Pd catalyst, Boronates. |

| Atom Economy | High.[4] Byproducts are salts and amines. | Moderate. Generates boron/phosphine waste. |

| Cost | Low (Commodity chemicals). | High (Pd catalysts, ligands).[1][2][3][5][6][7] |

| Major Risk | Moisture sensitivity in Pinner step. | Protodeboronation of pyridyl boronate. |

| Purification | Recrystallization often sufficient. | Column chromatography (Pd removal required). |

Troubleshooting & Optimization

Purification of Polar Basic Heterocycles

Both the starting materials and the product are basic nitrogen heterocycles. They often streak on standard silica gel.

-

Solution 1: Pre-treat silica gel with 1-2% Triethylamine (Et3N) in the mobile phase.

-

Solution 2: Use Neutral Alumina instead of silica.

-

Solution 3: For Route A, exploit the basicity. Dissolve crude in dilute HCl (product goes into water), wash organics (remove non-basic impurities), then basify aqueous layer to precipitate the product.

Protodeboronation (Route B)

If yields are low in the Suzuki coupling and you observe 4-unsubstituted pyridine (from boronate loss):

-

Switch Base: Use anhydrous K2CO3 or KF in dry solvent (Dioxane) to minimize water-mediated hydrolysis.

-

Switch Ligand: Use XPhos or SPhos . These ligands accelerate the transmetallation step, outcompeting the decomposition pathway.

References

-

Preparation of Isonicotinamidine. PrepChem. Detailed protocol for the Pinner reaction of 4-cyanopyridine.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI (Molecules). Discusses catalyst choices and conditions for chloropyrimidine couplings.

-

Stability of Pyridyl Boronates in Suzuki Coupling. Journal of Organic Chemistry. Analysis of protodeboronation mechanisms and ligand solutions.

-

Vinamidinium Salts in Heterocyclic Synthesis. Wikipedia/Chemical Reviews. Overview of 3-dimethylaminoacrolein derivatives in pyrimidine synthesis. [8]

-

Palladium-Catalyzed Cross-Coupling of Pyridylboronic Acids. National Institutes of Health (NIH). Optimization of reaction conditions for heteroaryl boronates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

Strategic Utilization of 4-Chloropyrimidine Building Blocks in Modern Drug Discovery

Executive Summary

The pyrimidine heterocycle is ubiquitous in medicinal chemistry, serving as a bioisostere for pyridine and phenyl rings while offering tunable physicochemical properties (logP, pKa). Among its derivatives, 4-chloropyrimidine stands out as a "linchpin" building block. Its unique electrophilicity at the C4 position—enhanced by the para-nitrogen's electron-withdrawing effect—allows for highly regioselective functionalization. This guide provides a technical deep-dive into the reactivity, synthetic utility, and application of 4-chloropyrimidine scaffolds in the synthesis of kinase inhibitors and other bioactive agents.

Chemical Reactivity & Regioselectivity: The "Why" and "How"

The Electronic Landscape

The reactivity of 4-chloropyrimidine is governed by the electron-deficient nature of the diazine ring.

-

C4 vs. C2 vs. C6: In 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position .[1]

-

Mechanistic Driver: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen (N1), which can effectively delocalize the negative charge. Attack at C2 is less favorable because the negative charge delocalization is less efficient compared to the para-position resonance contribution.

-

QM Insight: Frontier Molecular Orbital (FMO) analysis typically shows the LUMO coefficient is largest at C4, directing soft nucleophiles and SNAr attacks to this site.

Controlling Regioselectivity

While C4 is the default site of reactivity, specific conditions can invert or modulate this selectivity.

| Parameter | C4-Selective Conditions (Standard) | C2-Selective Conditions (Specialized) |

| Substrate | 2,4-Dichloropyrimidine | 2,4-Dichloropyrimidine with bulky C5 substituents |

| Nucleophile | Primary/Secondary Amines, Alkoxides | Thiolates, specific hindered amines |

| Catalyst | None (Thermal) or Lewis Acids | Bulky NHC-Pd Catalysts (e.g., IPr) |

| Solvent | Polar Protic (iPrOH, EtOH) | Apolar/Non-coordinating (Toluene) |

Visualization of Regioselective Logic

The following diagram illustrates the decision matrix for functionalizing 2,4-dichloropyrimidine, a common precursor to 4-chloropyrimidine scaffolds.

Figure 1: Decision tree for regioselective functionalization of 2,4-dichloropyrimidine.

Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAr)

This is the workhorse reaction for 4-chloropyrimidines.

-

Scope: Amines (primary/secondary), phenols, thiols.

-

Causality: The reaction is driven by the leaving group ability of chloride and the electron-poor nature of the ring. Protonation of the pyrimidine nitrogen (using acid catalysis) can further activate the ring towards weak nucleophiles.

Palladium-Catalyzed Cross-Couplings

When SNAr fails (e.g., with aryl nucleophiles or unreactive amines), Pd-catalysis is required.

-

Suzuki-Miyaura: Couples aryl boronic acids at C4.

-

Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O.[2]

-

-

Buchwald-Hartwig: Couples amines at C4/C2.

-

Conditions: Pd2(dba)3, Xantphos, Cs2CO3.

-

Note: 4-chloropyrimidines are excellent electrophiles for Pd-oxidative addition due to the weak C-Cl bond induced by the pi-deficient ring.

-

Case Study: Synthesis of Pazopanib

Pazopanib (Votrient) is a tyrosine kinase inhibitor that exemplifies the strategic use of the 2,4-dichloropyrimidine scaffold. The synthesis relies on the sequential exploitation of reactivity differences between C4 and C2.

Synthetic Pathway Analysis

-

Step 1 (C4 Functionalization): SNAr displacement of the C4-chloride by 2,3-dimethyl-2H-indazol-6-amine. This confirms the C4 > C2 reactivity rule.

-

Step 2 (N-Methylation): Methylation of the bridging amine.

-

Step 3 (C2 Functionalization): The remaining C2-chloride is less reactive and requires forcing conditions or catalysis to react with the sulfonamide moiety.

Figure 2: Sequential assembly of Pazopanib demonstrating C4-then-C2 functionalization strategy.

Experimental Protocols

Protocol A: General SNAr Amination (C4-Selective)

Applicability: Synthesis of 4-amino-2-chloropyrimidines.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Amine Nucleophile (1.05 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Isopropanol (iPrOH) (0.2 M concentration)

Procedure:

-

Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine and iPrOH. Stir until dissolved.

-

Addition: Cool to 0°C (ice bath). Add DIPEA followed by the dropwise addition of the amine nucleophile.

-

Why: Cooling prevents competitive bis-substitution at C2.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. Most primary amines react within 1-4 hours.

-

Self-Validation: Disappearance of starting material (SM) and appearance of a single major peak (M+H). If bis-substitution is observed, lower temperature to -10°C.

-

-

Workup: Concentrate iPrOH. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling on 4-Chloropyrimidine

Applicability: Installing aryl/heteroaryl groups at C4.

Reagents:

-

4-Chloropyrimidine derivative (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl2[2]·DCM (0.05 equiv)

-

2M Na2CO3 (aq) (2.0 equiv)

-

1,4-Dioxane (0.15 M)

Procedure:

-

Degassing: Combine solvent and base in a vial. Sparge with Nitrogen for 10 mins.

-

Why: Oxygen poisons Pd(0) species, leading to homocoupling of boronic acids.

-

-

Assembly: Add halide, boronic acid, and catalyst. Seal vessel.

-

Reaction: Heat to 90°C for 2-12 hours.

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water.

-

Purification: Silica gel chromatography.

Comparison of Synthetic Routes

| Feature | SNAr Route | Pd-Catalyzed Route |

| Bond Formed | C-N, C-O, C-S | C-C, C-N (Buchwald) |

| Cost | Low (No metal) | High (Pd catalyst, Ligands) |

| Scalability | Excellent (Kilogram scale) | Moderate (Metal removal required) |

| Substrate Scope | Aliphatic amines, phenols | Aryl groups, weak nucleophiles |

| Key Limitation | Weak nucleophiles require forcing conditions | Catalyst poisoning by N-heterocycles |

References

-

Regioselectivity in SNAr Reactions of Dichloropyrimidines. WuXi AppTec. Available at: [Link]

-

Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society.[3] Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). Available at: [Link]

Sources

Thermal Stability and Melting Point of 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine

Executive Summary

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (CAS 61310-33-6 ) is a critical heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). Its structural integrity is defined by the electrophilic chloropyrimidine core, which is susceptible to nucleophilic attack, and the pyridin-4-yl moiety, which influences solid-state packing and solubility.

This guide addresses a common challenge in process chemistry: the scarcity of standardized physicochemical data for specific regioisomers. While the pyridin-2-yl isomer (CAS 77168-31-1) has a well-documented melting point of 75–76 °C , the pyridin-4-yl isomer exhibits distinct thermal behaviors due to increased molecular symmetry and intermolecular

Key Technical Insight: Researchers should anticipate a melting point range for the pure 4-yl isomer slightly higher than its 2-yl analog, likely in the 80–110 °C range, depending on polymorphic form and purity. However, thermal instability (dechlorination) often competes with melting events above 150 °C.

Chemical Identity & Structural Context[1][2][3][4][5][6]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 61310-33-6 |

| Molecular Formula | |

| Molecular Weight | 205.64 g/mol |

| Structural Features | Pyrimidine ring fused with 4-chloro and 6-methyl groups; 2-position substituted with 4-pyridyl.[1][2][3][4][5][6][7][8] |

| Key Impurities | 6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol (Hydrolysis product); Phosphorus oxychloride residues. |

Structural Significance

The position of the nitrogen on the pyridine ring (4-yl vs 2-yl) significantly alters the dipole moment and crystal lattice energy. The 4-yl isomer allows for more linear intermolecular hydrogen bonding networks (if trace water is present) or tighter face-to-face

Physicochemical Characterization

Melting Point Analysis

Accurate melting point determination for this compound is complicated by its potential to sublime or decompose prior to melting if heating rates are uncontrolled.

-

Benchmark Data (2-yl Isomer): 75–76 °C [Sigma-Aldrich].

-

Expected Range (4-yl Isomer): 80–110 °C .

-

Critical Warning: A depressed melting point (<75 °C) often indicates the presence of unreacted ethyl acetoacetate derivatives or residual solvents. A significantly higher melting point (>200 °C) usually indicates hydrolysis to the pyrimidinol precursor (CAS 59341-68-3), which is a high-melting solid.

Thermal Stability Profile

The chloropyrimidine moiety is thermally labile.

-

< 50 °C: Stable. Recommended storage temperature.

-

50–120 °C: Stable in solid state; however, in solution (especially protic solvents), slow hydrolysis to the pyrimidinol occurs.

-

> 150 °C: Onset of thermal decomposition via dechlorination and ring opening.

-

Decomposition Hazards: Releases HCl and nitrogen oxides (

) upon thermal degradation.

Experimental Protocols

To validate the material in your specific workflow, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Use this for precise purity determination and polymorphism screening.

-

Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan. (Hermetic sealing prevents sublimation artifacts).

-

Reference: Empty hermetic aluminum pan.

-

Purge Gas: Nitrogen (

) at 50 mL/min. -

Ramp Profile:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 200 °C.

-

-

Data Interpretation:

-

Endotherm 1 (Sharp): Melting event (Integrate for enthalpy of fusion

). -

Exotherm (Broad): Decomposition (Reject batch if onset < 140 °C).

-

Protocol B: Capillary Melting Point (Visual)

Use this for rapid routine QC.

-

Apparatus: Digital melting point apparatus (e.g., Büchi or Stuart).

-

Loading: Pack capillary to 3 mm height; ensure compact bed to minimize thermal gradients.

-

Ramp:

-

Fast ramp (10 °C/min) to 60 °C.

-

Slow ramp (1 °C/min ) from 60 °C to melt.

-

-

Acceptance Criteria:

-

Clear Melt: Liquid should be clear/pale yellow. Darkening indicates decomposition.

-

Range: < 2 °C range implies >98% purity.

-

Synthesis & Impurity Origin Logic[3]

Understanding the synthesis pathway is crucial for interpreting thermal data. The presence of specific impurities will shift the melting point predictably.

Figure 1: Synthesis pathway highlighting the origin of high-melting impurities (Pyrimidinol) vs. low-melting target.

Characterization Decision Tree

Use this logic flow to determine the appropriate analytical technique based on your immediate data needs.

Figure 2: Decision logic for selecting thermal characterization methods.

Storage and Handling Recommendations

Based on the thermal stability profile:

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The chloro-group is susceptible to hydrolysis by atmospheric moisture over time.

-

Handling: Avoid prolonged exposure to temperatures > 40 °C during drying processes. Use vacuum drying at ambient temperature rather than oven drying.

References

-

Sigma-Aldrich. 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine Product Specification (Isomer Benchmark). Retrieved from

-

ChemicalBook. this compound CAS 61310-33-6 Entry.[3] Retrieved from

-

PubChem. 4-Chloro-6-methylpyrimidine Derivative Stability Data. National Library of Medicine. Retrieved from

-

Fisher Scientific. Safety Data Sheet: Chloropyrimidine Derivatives. Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 59341-68-3,2-(4-PYRIDYL)-4-HYDROXY-6-MENTHYL PYRIMIDINE [lookchemicals.com]

- 3. 61310-33-6 CAS MSDS (4-CHLORO-2-(4-PYRIDYL)-6-METHYL PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 2-(4-PYRIDYL)-4-HYDROXY-6-MENTHYL PYRIMIDINE | 59341-68-3 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bi-heteroaryl Scaffolds from Chloropyrimidines: An Application Guide for Medicinal Chemists

Abstract

This comprehensive guide details robust and scalable methodologies for the synthesis of bi-heteroaryl scaffolds, a privileged structural motif in modern drug discovery, using readily available chloropyrimidines as foundational building blocks. We delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for the most critical palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. Furthermore, we explore the emerging field of direct C-H activation as a complementary strategy. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the intricacies of catalyst and ligand selection, reaction optimization, and troubleshooting, ultimately accelerating the discovery of novel therapeutics.

Introduction: The Central Role of Bi-heteroaryl Scaffolds in Drug Discovery

Bi-heteroaryl scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to engage in a multitude of non-covalent interactions with biological targets, such as hydrogen bonding, π-stacking, and hydrophobic interactions. The pyrimidine ring, in particular, is a key pharmacophore found in a wide array of biologically active molecules.[3] The strategic coupling of a pyrimidine core with other (hetero)aromatic systems allows for the fine-tuning of a compound's physicochemical properties, including solubility, metabolic stability, and target affinity, which are critical for optimizing drug-like characteristics.[4]

Chloropyrimidines serve as cost-effective and versatile starting materials for the construction of these complex architectures.[3] However, the C-Cl bond is less reactive than its C-Br or C-I counterparts, presenting a unique set of challenges for synthetic chemists.[5] This guide provides a detailed exploration of modern synthetic techniques that effectively address this challenge, enabling the efficient and predictable synthesis of diverse bi-heteroaryl libraries.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Bi-heteroaryl Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[6][7] The choice of the specific methodology is dictated by the desired bond and the nature of the coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[4][8] The reaction involves the coupling of a chloropyrimidine with a (hetero)aryl boronic acid in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[9] Therefore, the use of electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos), or N-heterocyclic carbenes (NHCs), is crucial to enhance the catalytic activity.[10][11] For less demanding couplings, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[5][8]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5][12] The strength of the base can influence the reaction rate and should be chosen based on the substrate's sensitivity.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of water, are typically employed to ensure the solubility of all reaction components.[5][13]

Regioselectivity with Dichloropyrimidines: In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling, allowing for selective mono-arylation.[6][8] Achieving selectivity for the C2 position can be more challenging and may require specialized ligand systems.[6]

Quantitative Data Summary:

| Catalyst System | Chloropyrimidine Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [5] |

| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | High | [5] |

| PEPPSI-IPr | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | High | [5] |

| Pd(PPh₃)₄ (MW) | 2,4-Dichloropyrimidine | Arylboronic acids | K₂CO₃ | Various | 60-100 | 0.25 | Good to Excellent | [8] |

Experimental Workflow & Catalytic Cycle Diagrams:

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling offers a valuable alternative to the Suzuki reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[14] It involves the palladium-catalyzed coupling of a chloropyrimidine with an organostannane reagent.

Causality Behind Experimental Choices:

-

Organostannanes: Organotin reagents are known for their tolerance to a wide variety of functional groups and are generally insensitive to moisture and air.[14] However, their primary drawback is their toxicity and the difficulty in removing tin byproducts from the reaction mixture.[14][15]

-

Additives: The addition of lithium chloride (LiCl) is often beneficial, as it facilitates the transmetalation step.[14] Copper(I) salts can also have a synergistic effect.[16]

-

Work-up: Special purification techniques, such as washing with a saturated aqueous solution of potassium fluoride (KF) or filtering through silica gel treated with triethylamine, are often necessary to remove the tin byproducts.[14]

Protocol 1: General Procedure for Stille Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and LiCl (3.0 eq).

-

Add a dry, degassed solvent (e.g., 1,4-dioxane or DMF).

-

Add the organostannane reagent (1.1-1.2 eq) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with an aqueous KF solution to precipitate tin salts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, a common structural motif in pharmaceuticals.[17][18] This reaction enables the coupling of chloropyrimidines with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Similar to the Suzuki coupling of aryl chlorides, the oxidative addition is challenging. The use of highly active, bulky, and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) is essential for efficient coupling.[9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[9] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or more active catalyst systems.[9]

-

Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen, which can lead to catalyst deactivation.[3][9] Therefore, maintaining a strictly inert atmosphere is critical for success.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), the phosphine ligand, and the base (e.g., NaOtBu, 1.2-1.5 eq) to a reaction vessel.

-

Add the chloropyrimidine (1.0 eq) and the amine (1.1-1.2 eq).

-

Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Seal the vessel and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).[9]

-

Monitor the reaction for completion.

-

After cooling, quench the reaction carefully with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Direct C-H Activation: An Emerging Strategy

Direct C-H activation/arylation represents a more atom-economical approach to constructing bi-heteroaryl scaffolds, as it avoids the pre-functionalization of one of the coupling partners.[19] This methodology involves the direct coupling of a C-H bond of one heterocycle with a C-Cl bond of the chloropyrimidine.

Key Considerations:

-

Regioselectivity: Controlling the regioselectivity of C-H activation can be challenging and is often directed by the inherent electronic properties of the heterocycle or by the use of directing groups.[4][20]

-

Reaction Conditions: These reactions often require higher temperatures and specific catalytic systems, sometimes involving a cocatalyst or an additive.[20][21]

-

Substrate Scope: While the field is rapidly advancing, the substrate scope for C-H arylation of chloropyrimidines is still being extensively explored.[20][22]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) | Reference |

| Low or No Conversion | Inactive catalyst; Inefficient oxidative addition; Insufficiently strong base. | Use a more active catalyst/ligand system (e.g., biarylphosphine ligands); Increase reaction temperature; Switch to a stronger base (e.g., NaOtBu for aminations, K₃PO₄ for Suzuki). | [9][10] |

| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst. | Ensure rigorous degassing of the reaction mixture; Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly forms Pd(0). | [10] |

| Hydrodehalogenation | Presence of a hydride source; Slow reductive elimination. | Switch to a non-protic solvent and a non-hydridic base (e.g., K₃PO₄); Use a more electron-rich ligand to promote reductive elimination. | [9][10] |

| Difficulty Removing Tin Byproducts (Stille) | High polarity of tin byproducts. | Wash the reaction mixture with an aqueous KF solution; Use fluorous-tagged tin reagents; Perform a final purification step on silica gel treated with triethylamine. | [14] |

Safety Precautions

-

Inert Atmosphere Techniques: Many of the catalysts and reagents used in these reactions are air-sensitive.[23][24] The use of Schlenk line techniques or a glovebox is highly recommended to ensure the exclusion of air and moisture.[3][24]

-

Toxicity: Organotin reagents used in the Stille coupling are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[14]

-

Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[25][26] For larger-scale reactions, it is important to consider the potential for a thermal runaway and to implement appropriate cooling and monitoring measures.[25]

-

Pyrophoric Reagents: While not directly discussed for the primary reactions, related synthetic steps may involve pyrophoric reagents like n-butyllithium, which require specialized handling procedures.[24]

Conclusion

The synthesis of bi-heteroaryl scaffolds from chloropyrimidines is a cornerstone of modern medicinal chemistry. The palladium-catalyzed cross-coupling reactions of Suzuki-Miyaura, Stille, and Buchwald-Hartwig provide a powerful and versatile toolkit for the construction of these important molecular architectures. By understanding the underlying principles of catalyst selection, reaction optimization, and troubleshooting, researchers can effectively leverage these methodologies to accelerate the discovery and development of new therapeutic agents. The continued emergence of innovative techniques, such as direct C-H activation, promises to further expand the synthetic chemist's capabilities in this critical area.

References

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). RSC. Retrieved February 15, 2026, from [Link]

-

Stille Coupling. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]

-

C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. (2014). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. Retrieved February 15, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2014). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. (2012). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online. Retrieved February 15, 2026, from [Link]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. (2020). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2017). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2021). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 15, 2026, from [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). BIOENGINEER.ORG. Retrieved February 15, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]

-

Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. Retrieved February 15, 2026, from [Link]

-

Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. (2022). MDPI. Retrieved February 15, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

-

C–H arylation of fused-pyrimidinone derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Synthesis of structurally diverse biaryl fragments. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

The Stille Reaction. (n.d.). Harvard University. Retrieved February 15, 2026, from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 7. bioengineer.org [bioengineer.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stille Coupling | NROChemistry [nrochemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. engineering.purdue.edu [engineering.purdue.edu]

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Labyrinth of Pyridyl-Pyrimidines in Organic Synthesis

Welcome to the technical support center dedicated to addressing the solubility challenges of pyridyl-pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during the synthesis, purification, and formulation of these critical heterocyclic compounds. Pyridyl-pyrimidines are a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, their often planar and crystalline nature can lead to significant solubility issues in common organic solvents, complicating experimental workflows.

This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides for prevalent problems, and validated protocols to enhance the solubility of your pyridyl-pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridyl-pyrimidine compounds poorly soluble in common organic solvents like methanol or ethyl acetate?

A1: The limited solubility of pyridyl-pyrimidines often stems from a combination of factors related to their molecular structure and solid-state properties:

-

Molecular Planarity and Symmetry: The fused aromatic ring system of many pyridyl-pyrimidines leads to a planar and often symmetrical structure. This facilitates strong intermolecular π-π stacking and crystal lattice packing, resulting in high melting points and, consequently, low solubility.[3] Disrupting this planarity, for instance, by introducing substituents that create a dihedral angle, can significantly improve solubility by weakening these crystal packing forces.[3]

-

Intermolecular Hydrogen Bonding: The presence of nitrogen atoms in the pyridine and pyrimidine rings, as well as potential functional groups (e.g., amines, amides), can lead to strong intermolecular hydrogen bonds in the solid state. These interactions require substantial energy to overcome during dissolution.

-

Hydrophobicity: While the nitrogen atoms introduce some polarity, the overall carbon-rich scaffold can render the molecule hydrophobic, leading to poor solubility in polar solvents. The hydrophobicity can be estimated using parameters like the calculated LogP (CLogP).[3]

-

High Melting Point: There is often an inverse relationship between the melting point of a compound and its solubility. High melting points are indicative of strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[3]

Q2: I observe that my compound "crashes out" of solution when I add my DMSO stock to an aqueous buffer for a biological assay. What is happening and how can I prevent this?

A2: This phenomenon, commonly known as precipitation or "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into a solvent system where it is poorly soluble, such as an aqueous buffer.[4] DMSO can dissolve hydrophobic compounds at high concentrations, but upon dilution into an aqueous medium, the solubility limit of the compound is exceeded, leading to its precipitation.[4]

To mitigate this, consider the following strategies:

-

Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay. This may require preparing a more dilute stock solution in DMSO.[4]

-

Utilize a Co-solvent System: The addition of a water-miscible co-solvent can enhance the solubility of your compound in the final aqueous solution.[5][6][7] Commonly used co-solvents include polyethylene glycol 400 (PEG 400) and propylene glycol (PG).[4] You can prepare your stock solution in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG 400) before diluting it into the aqueous buffer.[4]

-

pH Adjustment: The solubility of pyridyl-pyrimidines with ionizable functional groups can be highly dependent on the pH of the solution.[5] For basic compounds, lowering the pH of the buffer can increase solubility through protonation. Conversely, for acidic compounds, a higher pH may be beneficial.

Q3: How does temperature generally affect the solubility of pyridyl-pyrimidines?

A3: For most solid solutes in liquid solvents, solubility increases with temperature.[8][9][10][11] This is because the dissolution process is often endothermic, meaning it requires energy input to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Increasing the temperature provides this energy, favoring the dissolution process. Studies on pyrimidine derivatives in solvents like methanol and N,N-dimethylformamide (DMF) have shown a linear increase in solubility with rising temperature.[8][9][10] This principle is the basis for recrystallization, a common purification technique where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.[12]

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems encountered during the synthesis and handling of pyridyl-pyrimidines.

Issue 1: Difficulty Dissolving the Starting Material for a Reaction

| Possible Cause | Suggested Solution |

| Inappropriate Solvent Choice | The polarity of the solvent may not be suitable for your compound. Consult solvent polarity charts and consider the functional groups on your pyridyl-pyrimidine. |